![molecular formula C13H19ClO3S B3845865 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol](/img/structure/B3845865.png)
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol
Vue d'ensemble
Description
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol, also known as Ebselen, is a chemical compound that has been widely studied for its potential therapeutic applications. Ebselen belongs to the class of organoselenium compounds and has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol is complex and involves multiple pathways. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to act as a glutathione peroxidase mimic, which helps to reduce oxidative stress by scavenging reactive oxygen species (ROS). 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol also inhibits the activity of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in inflammation and cell survival.
Biochemical and Physiological Effects:
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have a wide range of biochemical and physiological effects. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has also been found to modulate various signaling pathways, which play a crucial role in cell survival and apoptosis. Additionally, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have anti-angiogenic properties, which can inhibit the growth of blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has several advantages for lab experiments. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol is a potent antioxidant and anti-inflammatory agent, which can be used to study the role of oxidative stress and inflammation in various diseases. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol can also be used to study the mechanism of action of various signaling pathways, including the NF-κB and MAPK pathways. However, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has some limitations for lab experiments. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol can interact with other compounds, which can affect the results of experiments. Additionally, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have potential therapeutic applications in various diseases, including neurological disorders, cancer, and cardiovascular diseases. Further studies are needed to elucidate the mechanism of action of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol and to identify its molecular targets. Additionally, the development of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol analogs with improved pharmacokinetic properties and reduced off-target effects could lead to the development of more effective therapeutic agents. Finally, the use of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol in combination with other drugs could enhance its therapeutic efficacy in various diseases.
Applications De Recherche Scientifique
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and cardiovascular diseases. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have cardioprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO3S/c1-10(2)17-7-13(15)9-18(16)8-11-3-5-12(14)6-4-11/h3-6,10,13,15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSDRDJHEODVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CS(=O)CC1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [(5-nitro-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B3845782.png)

![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3845798.png)
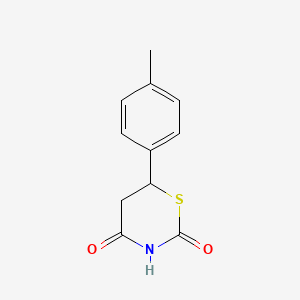
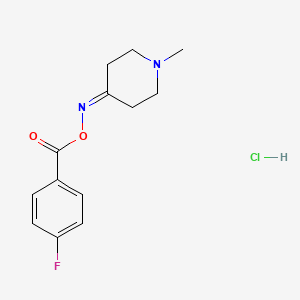
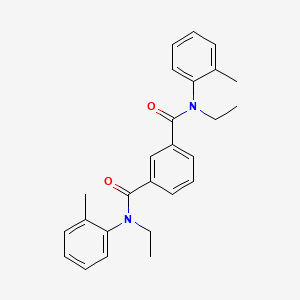

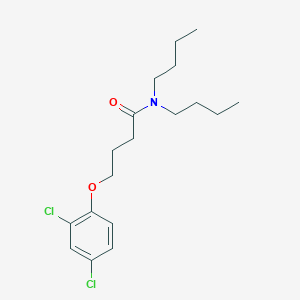
![N,N,N'-trimethyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B3845869.png)
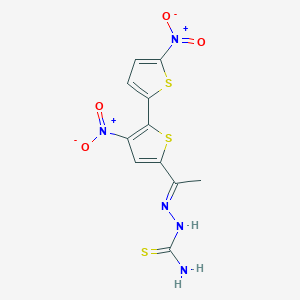
![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B3845879.png)
![N-[3-(diethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B3845885.png)
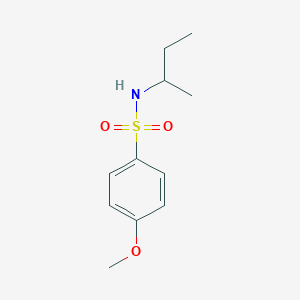
![ethyl N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B3845903.png)